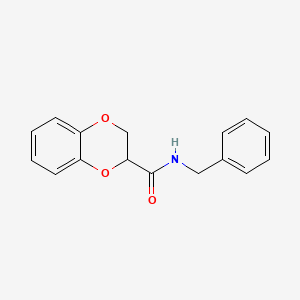

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-Benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine core fused to a carboxamide group substituted with a benzyl moiety. The 2,3-dihydro-1,4-benzodioxine substructure is a privileged scaffold in medicinal chemistry due to its ability to engage with biological targets through hydrophobic interactions and electronic effects .

Properties

IUPAC Name |

N-benzyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(17-10-12-6-2-1-3-7-12)15-11-19-13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENGHKOBRKERHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be achieved through a multi-step process starting from commercially available starting materials. One common synthetic route involves the reaction of 1,2-dimethoxybenzene with benzyl chloride to form 1-benzyl-2,3-dimethoxybenzene. This intermediate is then subjected to further reactions to introduce the carboxamide group and form the final product.

Chemical Reactions Analysis

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzodioxine ring system allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential in inhibiting the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), making it a candidate for anti-inflammatory and anti-cancer research.

Medicine: Its anti-tumor and anti-viral properties have been explored in vitro and in vivo, showing promise in reducing the production of inflammatory cytokines and prostaglandins, inducing apoptosis, and inhibiting cell proliferation and angiogenesis.

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, the compound inhibits histone deacetylases (HDACs), which regulate gene expression by modifying chromatin structure. These actions contribute to its anti-inflammatory, anti-tumor, and anti-viral effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The target compound’s benzyl group distinguishes it from other carboxamide derivatives. Key comparisons include:

(a) N-Ethyl-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

(b) N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

- Substituent : Sulfamoylphenyl ethyl group.

- Implications: The sulfonamide moiety is a known pharmacophore in antibacterial agents (e.g., sulfa drugs), suggesting possible antimicrobial applications .

(c) N-(4-Nitrophenyl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

- Substituent : 4-Nitrophenyl group.

- Molecular Weight : 300.27 g/mol .

- Implications: The electron-withdrawing nitro group may enhance metabolic stability but reduce hydrogen-bond donor capacity.

(d) N-Benzyl-2,2,2-Trifluoroacetamide

Pharmacological and Functional Insights

(a) Antimicrobial Potential

- The sulfamoylphenyl ethyl analog () and trifluoroacetamide derivative () demonstrate that electron-deficient substituents (e.g., sulfonamide, trifluoromethyl) enhance antifungal and antibacterial activities. The benzyl group in the target compound may similarly engage in hydrophobic interactions with microbial enzymes or membranes .

(b) Receptor Interactions

- 2,3-Dihydro-1,4-benzoxathiine derivatives act as serotonin (5-HT2C) and melatonin receptor agonists, underscoring the benzodioxine scaffold’s versatility in central nervous system targeting . The carboxamide group in the target compound could facilitate hydrogen bonding with receptor active sites .

(c) Metabolic Considerations

Stereochemical Considerations

The presence of chiral centers in the benzodioxine core () implies that enantiomers of the target compound may exhibit divergent biological activities. For example, diastereomeric amides of 1,4-benzoxathiane derivatives show varying binding affinities, emphasizing the need for stereochemical control in drug development .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.